molecular formula C23H34O8S B1677728 Sultriecin CAS No. 131774-59-9

Sultriecin

Cat. No. B1677728
M. Wt: 470.6 g/mol
InChI Key: GGSVZPLREMJSBU-GGLGEDEXSA-N
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Description

Sultriecin is the dominant analogue in a family of triene antibiotics. It was originally thought to be sulfate esters, but it has been proven to be phosphate esters .


Synthesis Analysis

The total synthesis of phostriecin, previously known as sultriecin, its structural reassignment as a phosphate versus sulfate monoester, and the assignment of its relative and absolute stereochemistry are disclosed . Key steps of the synthetic approach include a Brown allylation for diastereoselective introduction of the C9 stereochemistry, an asymmetric CBS reduction to establish the lactone C5-stereochemistry, diastereoselective oxidative ring expansion of an alpha-hydroxyfuran to access the pyran lactone precursor, and single-step installation of the sensitive Z,Z,E-triene unit through a chelation-controlled cuprate addition with installation of the C11 stereochemistry .


Molecular Structure Analysis

The molecular formula of Sultriecin is C23H34NaO8S . The InChIKey is PKEGOJYZRWFBJE-CRKRICINSA-N .

Scientific Research Applications

Antifungal and Antitumor Properties

Sultriecin, discovered as a novel antibiotic produced by Streptomyces roseiscleroticus, has demonstrated significant in vitro antifungal activity. More importantly, it has shown potent in vivo antitumor activity against various types of leukemias and melanoma. Its unique structural units, including a conjugated triene, an alpha,beta-unsaturated delta-lactone, and a sulfate functionality, contribute to these effects (Ohkuma et al., 1992).

Molecular Structure and Synthesis

Significant research has been conducted on the synthesis and structural analysis of sultriecin. A study detailed the total synthesis of phostriecin, the relative and absolute stereochemistry of which led to a structural reassignment of sultriecin as a phosphate versus sulfate monoester. This research confirmed that phostriecin, and not sultriecin, is an effective and selective inhibitor of protein phosphatase 2A (PP2A), which is critical for its antitumor activity. This study also highlighted the importance of specific structural components in determining the activity of the compound (Burke et al., 2010).

Role in Sulfur-Based Biological Processes

Sultriecin's sulfur-containing structure aligns with the broader research interest in sulfur chemistry, which is crucial in various biological and environmental processes. Sulfur, an abundant element, plays a vital role in biological systems and is central to many scientific research topics, such as energy efficiency, environmental applications, and the development of novel materials with unique properties (Boyd, 2016).

Other Sulfur-Based Compounds and Their Applications

Research on metal sulfides, for instance, has implications for renewable energy applications due to their tunable properties and potential use in various energy conversion processes. These studies on metal sulfides can provide insights into the application and manipulation of sulfur-containing compounds like sultriecin for various technological advancements (Chandrasekaran et al., 2019)

properties

IUPAC Name

[(1E,7E,9E,11E)-6-hydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-5-methylheptadeca-1,7,9,11-tetraen-4-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O8S/c1-3-4-5-6-7-8-9-10-11-13-19(24)18(2)21(31-32(27,28)29)14-12-15-22-20(25)16-17-23(26)30-22/h7-13,15-22,24-25H,3-6,14H2,1-2H3,(H,27,28,29)/b8-7+,10-9+,13-11+,15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSVZPLREMJSBU-GGLGEDEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC=CC(C(C)C(CC=CC1C(C=CC(=O)O1)O)OS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/C=C/C(C(C)C(C/C=C/C1C(C=CC(=O)O1)O)OS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-5-hydroxy-6-(6-hydroxy-5-methyl-4-hydroxysulfonyloxyheptadec-1,7,9,11-tetraenyl)-2H-pyran-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
H Ohkuma, N Naruse, Y Nishiyama, T Tsuno… - The Journal of …, 1992 - jstage.jst.go.jp
… , sultriecin. It exhibited in vitro antifungal activity and potent in vivo antitumor activity against P388 and L1210 leukemias, and B16 melanoma. Sultriecin is … analysis of sultriecin and its …
Number of citations: 49 www.jstage.jst.go.jp
CP Burke, N Haq, DL Boger - Journal of the American Chemical …, 2010 - ACS Publications
A total synthesis of phostriecin (2), previously known as sultriecin (1), its structural reassignment as a phosphate versus sulfate monoester, and the assignment of its relative and …
Number of citations: 31 pubs.acs.org
N Haq - 2007 - search.proquest.com
… of the five stereocenters of sultriecin. Sultriecin displays efficacious antitumor and antifungal activity against many different cell lines. Sultriecin is structurally similar to known potent …
Number of citations: 0 search.proquest.com
DR Soenen - 2003 - search.proquest.com
… in sultriecin through total synthesis. Upon completion of the synthesis, we will also test sultriecin … By its resemblance to fostriecin, sultriecin has the potential to be a potent and selective …
Number of citations: 2 search.proquest.com
CP Burke, N Haq, DL Boger - Synfacts, 2010 - thieme-connect.com
Significance: Phostriecin (originally called sultriecin) was isolated in 1992. The original structure was thought to be the analogous C9 sulfate ester (now called sultriecin). Synthesis of …
Number of citations: 2 www.thieme-connect.com
CP Burke, MR Swingle, RE Honkanen… - The Journal of organic …, 2010 - ACS Publications
… Pertinent to the work detailed herein and because of the sultriecin disclosure, we had … first total synthesis and stereochemical determination of sultriecin (1), the unanticipated structural …
Number of citations: 27 pubs.acs.org
K Purushotham Reddy… - European Journal of …, 2018 - Wiley Online Library
… Phostriecin (1) [originally referred to as sultriecin (2)] was … established that phostriecin, but not sultriecin, is an effective and … Phostriecin (renamed for Sultriecin) displays moderate broad…
SS Thomasi, C Ladeira, D Ferreira… - Helvetica Chimica …, 2016 - Wiley Online Library
… The structure of compounds 1 and 2 are closely related to sultriecin (3) and phostriecin (4), except when it comes to the hydrophobic tail at the end of the structure. The reported …
Number of citations: 13 onlinelibrary.wiley.com
DS Lewy, C Gauss, DR Soenen… - Current medicinal …, 2002 - ingentaconnect.com
… Sultriecin demonstrated moderate and broad spectrum in vitro antifungal activity. In addition, 64 and the desulfated derivate 65 exhibited weak in vitro cytotoxicity against various cancer …
Number of citations: 191 www.ingentaconnect.com
BG Lawhorn, SB Boga, SE Wolkenberg… - Journal of the …, 2006 - ACS Publications
… Extensions of the studies provided dephosphocytostatin, sulfocytostatin (a key analogue related to the natural product sultriecin), 11-deshydroxycytostatin, and an analogue lacking the …
Number of citations: 69 pubs.acs.org

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